molecular formula C20H12ClN3O3S B2618959 2-chloro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-5-nitrobenzamide CAS No. 313393-87-2

2-chloro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-5-nitrobenzamide

Cat. No. B2618959
CAS RN: 313393-87-2
M. Wt: 409.84
InChI Key: XMJGEFRNAXUMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-5-nitrobenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-5-nitrobenzamide is not fully understood. However, it is believed to exert its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the activity of certain enzymes involved in tumor growth and metastasis. In agriculture, it is thought to inhibit the growth of plant pathogens and pests by disrupting their cellular processes.
Biochemical and physiological effects:
This compound has been shown to have low toxicity in animal studies. However, its long-term effects on human health are not yet fully understood. It may cause mild irritation or allergic reactions in some individuals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-5-nitrobenzamide in lab experiments is its versatility. It can be easily synthesized and modified to suit specific research needs. However, its low solubility in water and other solvents may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-chloro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-5-nitrobenzamide. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and bacterial infections. Another area of research is the development of novel organic materials using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action and long-term effects of this compound on human health.

Synthesis Methods

The synthesis of 2-chloro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-5-nitrobenzamide involves a multi-step process that includes the reaction of 5-nitroanthranilic acid with thionyl chloride to form 5-chloro-2-nitrobenzoic acid. This intermediate is then reacted with 2-aminothiazole and naphthalene-1-amine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.

Scientific Research Applications

2-chloro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-5-nitrobenzamide has been extensively studied for its potential applications in various fields of science. In medicine, it has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells in vitro. It has also been investigated for its potential use as an anti-inflammatory and anti-bacterial agent. In agriculture, it has been studied for its ability to inhibit the growth of plant pathogens and pests. In material science, it has been used as a building block for the synthesis of novel organic materials with unique physical and chemical properties.

properties

IUPAC Name

2-chloro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O3S/c21-17-9-8-13(24(26)27)10-16(17)19(25)23-20-22-18(11-28-20)15-7-3-5-12-4-1-2-6-14(12)15/h1-11H,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJGEFRNAXUMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.